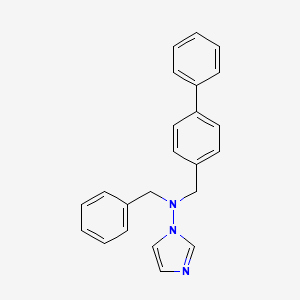
Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine is a complex organic compound that features a unique structure combining benzyl, biphenyl, and imidazole moieties. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The presence of the imidazole ring, a five-membered heterocyclic structure, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of amido-nitriles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been reported, which enhances the efficiency and yield of the reaction . The catalyst used in these processes can be recovered and reused, making the method cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The compound can also interact with nucleic acids and proteins, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzimidazole: Shares the imidazole ring but differs in the substitution pattern.
Phenylimidazole: Similar structure but lacks the biphenyl and benzyl groups.
Benzylimidazole: Contains the benzyl group but not the biphenyl group.
Uniqueness: Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine is unique due to its combination of benzyl, biphenyl, and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-benzyl-N-[(4-phenylphenyl)methyl]imidazol-1-amine |
InChI |
InChI=1S/C23H21N3/c1-3-7-20(8-4-1)17-26(25-16-15-24-19-25)18-21-11-13-23(14-12-21)22-9-5-2-6-10-22/h1-16,19H,17-18H2 |
InChI Key |
PHOWNTQCWGWFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















